N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(benzylsulfanyl)acetamide
Description
N-{[5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]methyl}-2-(Benzylsulfanyl)Acetamide is a heterocyclic acetamide derivative featuring:
- A 1,3-benzodioxole moiety at the 5-position of the oxazole ring.
- A methyl linker connecting the oxazole to the acetamide group.
- A benzylsulfanyl substituent on the acetamide’s α-carbon.
Its synthetic route likely involves oxazole cyclization and thiol-alkylation steps, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-benzylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(12-27-11-14-4-2-1-3-5-14)21-10-16-9-18(26-22-16)15-6-7-17-19(8-15)25-13-24-17/h1-9H,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJBRZUMSGLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2493-1864 is the Rac family of GTPases , which includes Rac1, Rac1b, Rac2, and Rac3. These proteins play crucial roles in various cellular processes, including cell growth, survival, and motility.
Mode of Action
F2493-1864 inhibits the Rac family GTPases by direct binding . It blocks the activation of Rac1, Rac1b, Rac2, and Rac3 with KD values of 40, 50, 60, and 250 nM respectively. This binding inhibits Rac, Ras, and Tiam-induced growth transformation of NIH-3T3 fibroblasts.
Biochemical Pathways
The inhibition of Rac GTPases by F2493-1864 affects several biochemical pathways. For instance, it can lead to the suppression of tubulin polymerization or stabilization of microtubule structure. This can cause mitotic blockade and cell apoptosis, thereby inhibiting the growth of cancer cells.
Result of Action
The inhibition of Rac GTPases by F2493-1864 leads to significant molecular and cellular effects. It reduces β-amyloid peptide production in vivo. In cancer cells, it can cause cell cycle arrest at the S phase and induce apoptosis.
Biochemical Analysis
Biochemical Properties
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(benzylsulfanyl)acetamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to inflammation. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of key biochemical intermediates. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules and exert its biochemical effects.
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(benzylsulfanyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 320.37 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molecular Weight | 320.37 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to modulate GPCR signaling pathways, which are crucial for numerous physiological processes including cell growth and survival .
- Tyrosine Kinase Inhibition : It exhibits inhibitory activity on non-receptor tyrosine kinases, impacting cell motility and adhesion through phosphorylation processes .
- Oxidative Stress Response : The compound may influence mitochondrial functions and apoptosis pathways by regulating oxidative stress responses within cells .
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Anticancer Activity
A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Neuroprotective Properties
In neuropharmacological studies, the compound showed promise in protecting neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Cytotoxicity in Cancer Cells : A recent case study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF7), with IC50 values indicating potent activity.
- In Vivo Models : In animal models of inflammation, administration of this compound significantly reduced paw edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Moiety
Key Analogs :
Analysis :
- The 4-fluorophenoxy analog () may exhibit better metabolic stability due to fluorine’s resistance to oxidative degradation .
Heterocyclic Core Modifications
Analysis :
Pharmacological and Physicochemical Profiles
Insights :
- All compounds share high polar surface areas (~75–80 Ų), suggesting moderate oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
